molecular formula C12H16FN B13613117 4-(2-Fluoro-3-methylphenyl)piperidine CAS No. 1044773-84-3

4-(2-Fluoro-3-methylphenyl)piperidine

Cat. No.: B13613117
CAS No.: 1044773-84-3
M. Wt: 193.26 g/mol
InChI Key: NDDXPNQJZSDZMM-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methylphenyl)piperidine is an organic compound with the molecular formula C12H16FN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-3-methylphenyl)piperidine typically involves the reaction of 2-fluoro-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoro-3-methylphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Fluoro-3-methylphenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to the modulation of biological pathways and the exertion of pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(2-Fluoro-3-methylphenyl)piperidine is unique due to the presence of the fluorinated phenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

1044773-84-3

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

4-(2-fluoro-3-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-3-2-4-11(12(9)13)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3

InChI Key

NDDXPNQJZSDZMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCNCC2)F

Origin of Product

United States

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